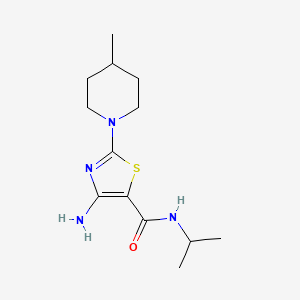![molecular formula C14H20ClN3O2 B15110835 2-Methoxy-4-[[(1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B15110835.png)
2-Methoxy-4-[[(1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-4-[[(1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a methoxy group, a phenol group, and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[[(1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable β-diketone under acidic conditions.
Introduction of the propyl group: The pyrazole intermediate is then alkylated with a propyl halide in the presence of a base such as potassium carbonate.
Attachment of the aminomethyl group: The propylpyrazole is reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
Methoxylation and phenolation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-Methoxy-4-[[(1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group yields quinones, while substitution of the methoxy group can produce a variety of derivatives depending on the nucleophile.
科学研究应用
2-Methoxy-4-[[(1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and antimicrobial effects.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2-Methoxy-4-[[(1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
相似化合物的比较
Similar Compounds
- 2-Methoxy-6-{[(1,3-thiazol-2-yl)amino]methyl}phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Compared to similar compounds, 2-Methoxy-4-[[(1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is unique due to the presence of the propylpyrazole moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
属性
分子式 |
C14H20ClN3O2 |
|---|---|
分子量 |
297.78 g/mol |
IUPAC 名称 |
2-methoxy-4-[[(1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C14H19N3O2.ClH/c1-3-6-17-10-12(9-16-17)15-8-11-4-5-13(18)14(7-11)19-2;/h4-5,7,9-10,15,18H,3,6,8H2,1-2H3;1H |
InChI 键 |
CIPMNKMYTCXXAG-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=C(C=N1)NCC2=CC(=C(C=C2)O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B15110758.png)


![3-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]naphthalen-2-ol](/img/structure/B15110777.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B15110778.png)
![4-[2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B15110780.png)


![N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B15110805.png)


![[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine](/img/structure/B15110816.png)

